molecular formula C28H33D3O3 B602742 [(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate CAS No. 876054-55-6

[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate

Cat. No.: B602742
CAS No.: 876054-55-6
M. Wt: 423.6
Attention: For research use only. Not for human or veterinary use.
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Description

[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate is a synthetic anabolic-androgenic steroid (AAS) and an androgen ester. It is a deuterated form of testosterone phenylpropionate, which means it contains deuterium atoms. This compound is used as an analytical standard and reference material in various scientific research applications .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-1,2,2-trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1/i14D2,16D/t16?,22-,23-,24-,25-,27-,28-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSXYDOROIURIP-XYLDBJRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC(=O)C1([2H])[2H])CC[C@@H]4OC(=O)CCC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate involves several steps. The starting material is typically testosterone, which undergoes deuteration to introduce deuterium atoms at specific positions. The deuterated testosterone is then esterified with phenylpropionic acid to form the final product. The reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate is used in various scientific research applications, including:

    Chemistry: It is used as a reference material for the development and validation of analytical methods, such as gas chromatography (GC) and liquid chromatography (LC).

    Biology: It is used in studies related to hormone metabolism and the effects of deuterium on biological systems.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of testosterone and its derivatives.

    Industry: It is used in the quality control of pharmaceutical products containing testosterone

Mechanism of Action

The mechanism of action of [(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate involves its conversion to dihydrotestosterone (DHT) by the enzyme 5α-reductase. DHT then binds to androgen receptors in target tissues, leading to the activation of specific genes that regulate the development and maintenance of male characteristics. The presence of deuterium atoms may affect the rate of metabolism and the overall biological activity of the compound .

Comparison with Similar Compounds

[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate is unique due to the presence of deuterium atoms, which can provide insights into the effects of isotopic substitution on the biological activity of testosterone. Similar compounds include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
[(8R,9S,10R,13S,14S,17S)-1,2,2-Trideuterio-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate

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